molecular formula C11H14ClN3O2S B13823633 (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide

(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide

Cat. No.: B13823633
M. Wt: 287.77 g/mol
InChI Key: XGODTOTWVRSKPI-MKMNVTDBSA-N
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Description

(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide typically involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Hydrazinecarbothioamides have been studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound would require further experimental validation.

Medicine

In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They may act as enzyme inhibitors or interact with specific biological targets, leading to the development of new drugs.

Industry

In industrial applications, this compound could be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide would depend on its specific interactions with molecular targets. Generally, hydrazinecarbothioamides can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(3-chloro-4-ethoxybenzylidene)hydrazinecarbothioamide
  • (2E)-2-(4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide
  • (2E)-2-(3-chloro-5-methoxybenzylidene)hydrazinecarbothioamide

Uniqueness

(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is unique due to the specific combination of substituents on the benzylidene ring. The presence of chloro, ethoxy, and methoxy groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14ClN3O2S

Molecular Weight

287.77 g/mol

IUPAC Name

[(E)-(3-chloro-4-ethoxy-5-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H14ClN3O2S/c1-3-17-10-8(12)4-7(5-9(10)16-2)6-14-15-11(13)18/h4-6H,3H2,1-2H3,(H3,13,15,18)/b14-6+

InChI Key

XGODTOTWVRSKPI-MKMNVTDBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=N/NC(=S)N)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=NNC(=S)N)OC

Origin of Product

United States

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